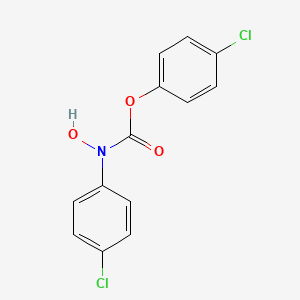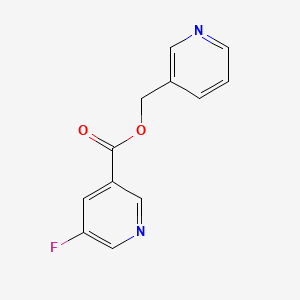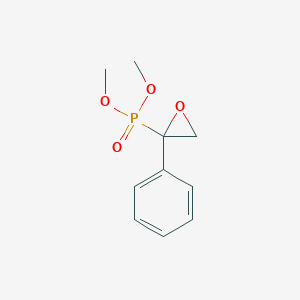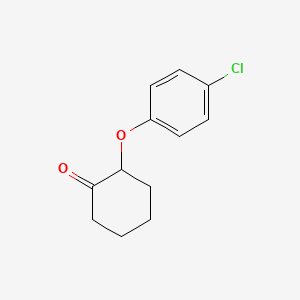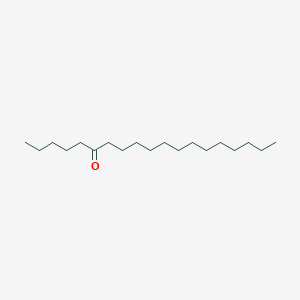![molecular formula C17H19NO2 B14706678 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione CAS No. 23913-60-2](/img/structure/B14706678.png)
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones.
Preparation Methods
The synthesis of 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Scientific Research Applications
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activities .
Comparison with Similar Compounds
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione can be compared with other naphthoquinones such as:
1,4-Naphthoquinone: A simpler structure with similar oxidative properties.
Lawsone: A natural naphthoquinone with known antimicrobial properties.
Properties
CAS No. |
23913-60-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[cyclohexyl(methyl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H19NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-12H,2-4,7-8H2,1H3 |
InChI Key |
KMCKFAFKNVVBJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


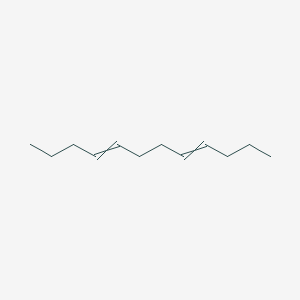
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
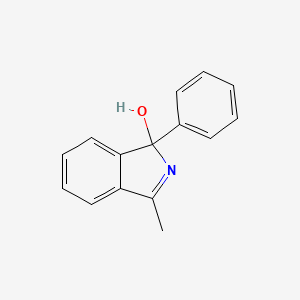
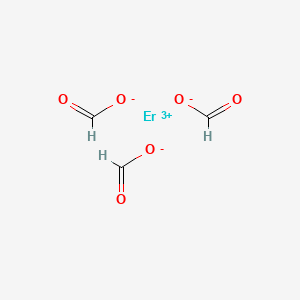
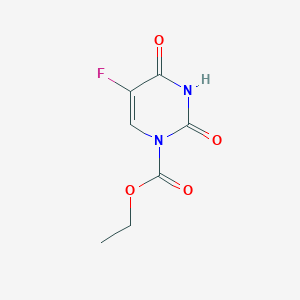
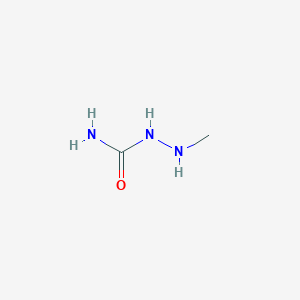
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
